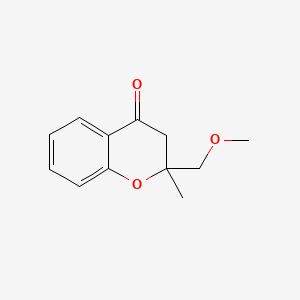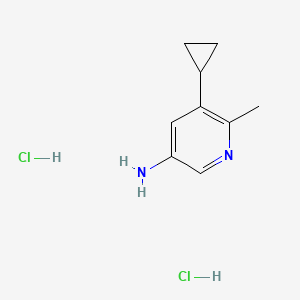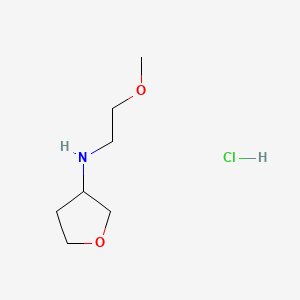
N-(2-methoxyethyl)oxolan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)oxolan-3-amine hydrochloride: is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. . This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of oxirane with methoxyethylamine under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods typically involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Análisis De Reacciones Químicas
N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which N-(2-methoxyethyl)oxolan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(2-methoxyethyl)oxolan-3-amine hydrochloride can be compared with other similar compounds such as:
N-(2-methoxyethyl)tetrahydro-3-furanamine: This compound has a similar structure but lacks the hydrochloride group.
3-(2-methoxyethyl)tetrahydrofuran-3-amine hydrochloride: This compound is structurally similar but has different substituents on the oxolan ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-3-8-7-2-4-10-6-7;/h7-8H,2-6H2,1H3;1H |
Clave InChI |
KMOMLLZIKLPCPF-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1CCOC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
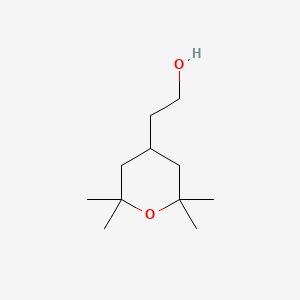
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
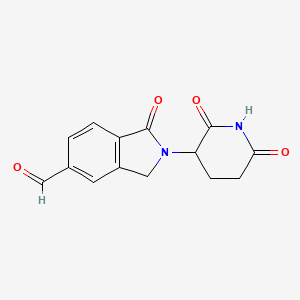
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
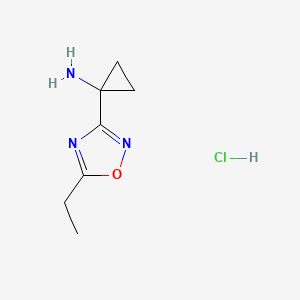
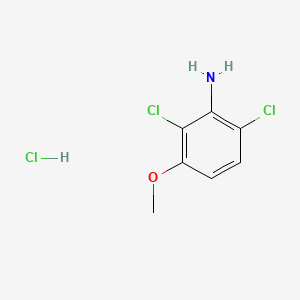
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)

![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
